molecular formula C18H16FN3O3S2 B2613964 2-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(furan-2-yl)methyl]acetamide CAS No. 941874-21-1

2-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(furan-2-yl)methyl]acetamide

Cat. No.: B2613964
CAS No.: 941874-21-1
M. Wt: 405.46
InChI Key: QZWIHXIQYSKSBA-UHFFFAOYSA-N
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Description

2-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(furan-2-yl)methyl]acetamide is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(furan-2-yl)methyl]acetamide typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorine atom replaces a leaving group on the phenyl ring. The final step involves coupling the thiazole derivative with a furan-2-ylmethyl acetamide moiety under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include using continuous flow reactors for the thiazole synthesis and employing automated systems for the coupling reactions. The use of green chemistry principles, such as solvent recycling and minimizing waste, would also be considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(furan-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be replaced by other nucleophiles in a substitution reaction.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(furan-2-yl)methyl]acetamide depends on its specific application. For example, if it is used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary depending on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiazole-4-carboxamide and thiazole-2-amine.

    Fluorophenyl Derivatives: Compounds like 4-fluorophenylacetic acid and 4-fluorophenylalanine.

    Furan Derivatives: Compounds like furan-2-carboxylic acid and furan-3-carboxaldehyde.

Uniqueness

2-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(furan-2-yl)methyl]acetamide is unique due to its combination of a thiazole ring, a fluorophenyl group, and a furan ring, which imparts specific chemical and biological properties that are not found in simpler compounds. This unique structure allows for diverse applications and interactions in various scientific fields.

Properties

IUPAC Name

2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3S2/c19-12-3-5-13(6-4-12)21-17(24)11-27-18-22-14(10-26-18)8-16(23)20-9-15-2-1-7-25-15/h1-7,10H,8-9,11H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZWIHXIQYSKSBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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